[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]thiolan-3-yl] 2,4-dimethoxybenzoate
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Overview
Description
[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]thiolan-3-yl] 2,4-dimethoxybenzoate is a complex organic compound that features a thiolane ring, a benzoate ester, and a tert-butyl(diphenyl)silyl protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]thiolan-3-yl] 2,4-dimethoxybenzoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiolane ring, the introduction of the tert-butyl(diphenyl)silyl protecting group, and the esterification with 2,4-dimethoxybenzoic acid. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of reagents and solvents would also be optimized to reduce environmental impact and ensure compliance with safety regulations.
Chemical Reactions Analysis
Types of Reactions
[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]thiolan-3-yl] 2,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The tert-butyl(diphenyl)silyl protecting group can be removed under acidic or basic conditions to reveal the free hydroxyl group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and acids or bases like hydrochloric acid (HCl) or sodium hydroxide (NaOH) for deprotection.
Major Products
Scientific Research Applications
[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]thiolan-3-yl] 2,4-dimethoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its ability to modulate specific biochemical pathways and its potential as a drug candidate.
Industry: Utilized in the development of new materials with unique properties, such as advanced polymers and coatings.
Mechanism of Action
The mechanism by which [(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]thiolan-3-yl] 2,4-dimethoxybenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular processes. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparison with Similar Compounds
[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]thiolan-3-yl] 2,4-dimethoxybenzoate can be compared with other similar compounds, such as:
[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]thiolan-3-yl] benzoate: Lacks the methoxy groups on the benzoate ring, which may influence its reactivity and biological activity.
[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]thiolan-3-yl] 4-methoxybenzoate: Contains a single methoxy group, which may result in different chemical and biological properties.
[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]thiolan-3-yl] 2,4-dihydroxybenzoate: Features hydroxyl groups instead of methoxy groups, potentially altering its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C30H36O5SSi |
---|---|
Molecular Weight |
536.8 g/mol |
IUPAC Name |
[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]thiolan-3-yl] 2,4-dimethoxybenzoate |
InChI |
InChI=1S/C30H36O5SSi/c1-30(2,3)37(25-12-8-6-9-13-25,26-14-10-7-11-15-26)34-20-24-18-23(21-36-24)35-29(31)27-17-16-22(32-4)19-28(27)33-5/h6-17,19,23-24H,18,20-21H2,1-5H3/t23-,24+/m1/s1 |
InChI Key |
VMDWVSPBIUDPCL-RPWUZVMVSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3C[C@H](CS3)OC(=O)C4=C(C=C(C=C4)OC)OC |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CC(CS3)OC(=O)C4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
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